![molecular formula C17H18N4O3 B2644951 N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1797973-15-9](/img/structure/B2644951.png)

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

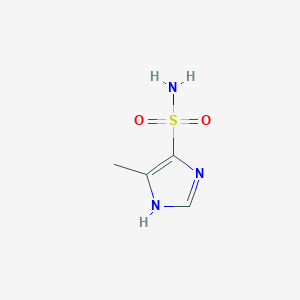

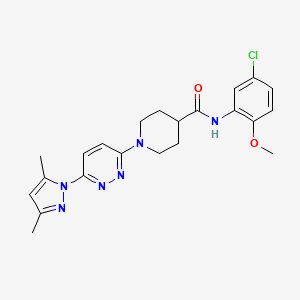

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine derivatives are often found in biologically active compounds . The compound also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . Pyrimidine derivatives are also common in biologically active compounds .

Molecular Structure Analysis

The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The pyrimidine ring also plays a significant role in the molecular structure .Aplicaciones Científicas De Investigación

Histone Deacetylase Inhibition for Anticancer Applications

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound related to the one of interest, has been designed as an isotype-selective small molecule histone deacetylase (HDAC) inhibitor. It exhibits significant antitumor activity in vitro by blocking cancer cell proliferation, inducing histone acetylation, p21 protein expression, cell-cycle arrest, and apoptosis, demonstrating potential as an anticancer drug (Zhou et al., 2008).

Analytical Method Development

Research on imatinib mesylate and related substances, which share structural similarities with the query compound, has led to the development of nonaqueous capillary electrophoretic separation methods. This analytical technique is valuable for quality control, showcasing the compound's role in advancing pharmaceutical analytical methodologies (Ye et al., 2012).

Anticancer and Anti-5-Lipoxygenase Agents

Synthesis and evaluation of novel pyrazolopyrimidines derivatives have been conducted for their anticancer and anti-5-lipoxygenase activities. This highlights the potential therapeutic applications of pyrimidine derivatives in treating cancer and inflammation (Rahmouni et al., 2016).

Development of CNS Active Agents

Compounds with a pyridine moiety, similar to the one in the query, have been synthesized and investigated for their antidepressant and nootropic activities, contributing to the discovery of potential treatments for central nervous system disorders (Thomas et al., 2016).

Luminescent Materials for Sensing and Imaging

Research into pyridyl substituted benzamides with aggregation-enhanced emission properties has opened new avenues for the development of luminescent materials. These compounds have potential applications in sensing, imaging, and as stimuli-responsive materials (Srivastava et al., 2017).

Propiedades

IUPAC Name |

N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3/c22-17(12-3-4-13-14(9-12)24-11-23-13)19-10-15-18-6-5-16(20-15)21-7-1-2-8-21/h3-6,9H,1-2,7-8,10-11H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJZHJDXANGZDMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC=C2)CNC(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-9-(4-methylphenyl)-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2644869.png)

![4-[4-(Dimethylamino)anilino]-2-(3-methoxypropylamino)-4-oxobutanoic acid](/img/structure/B2644875.png)

![N-{[4-(2-methoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B2644876.png)

![N-[5-cyano-2-(phenylsulfanyl)phenyl]-4-methylbenzenecarboxamide](/img/structure/B2644882.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2644889.png)